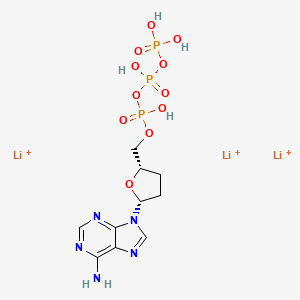
Adenosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt is a nucleotide. It is produced from ATP and triphosphate (P3) through the action of acetyl—CoA synthetase . It is a phosphatase-resistant ATP analog that is reported to rearrange F-actins into membrane ruffles .
Synthesis Analysis
Adenosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt is produced from ATP and triphosphate (P3) through the action of acetyl—CoA synthetase . Acetyl—CoA synthetase also produces adenosine 5’-pentaphosphate through the reaction of ADP and tetraphosphate (P4) .Molecular Structure Analysis
The molecular formula of Adenosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt is C10H16N5O11P3.3Li . It consists of three components: a nitrogenous base (adenine), the sugar ribose, and the triphosphate .Chemical Reactions Analysis
In its many reactions related to metabolism, the adenine and sugar groups remain unchanged, but the triphosphate is converted to di- and monophosphate, giving respectively the derivatives ADP and AMP .Physical and Chemical Properties Analysis
Adenosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt has a molecular weight of 492.98 and an exact mass of 493.03000 . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 15 .Mécanisme D'action
Safety and Hazards
Adenosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt is harmful if swallowed . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). Specific target organ toxicity - (repeated exposure) Category 2 Target Organs - Kidney, Central nervous system (CNS), Blood .
Orientations Futures
Adenosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-, trilithium salt is often referred to as the “molecular unit of currency” of intracellular energy transfer . It provides energy to drive and support many processes in living cells, such as muscle contraction, nerve impulse propagation, condensate dissolution, and chemical synthesis . Future research may focus on further understanding its role in these processes and potential applications in biotechnology and medicine.
Propriétés
Numéro CAS |
93939-70-9 |
|---|---|
Formule moléculaire |
C10H16LiN5O11P3 |
Poids moléculaire |
482.2 g/mol |
Nom IUPAC |
trilithium;[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O11P3.Li/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);/t6-,7+;/m0./s1 |
Clé InChI |
SKKDTNLQGHBADJ-UOERWJHTSA-N |
SMILES isomérique |
[Li].C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N |
SMILES |
[Li+].[Li+].[Li+].C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N |
SMILES canonique |
[Li].C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



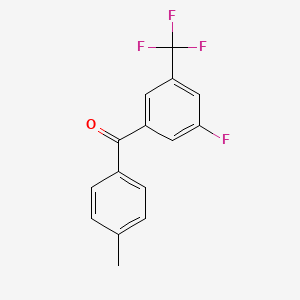
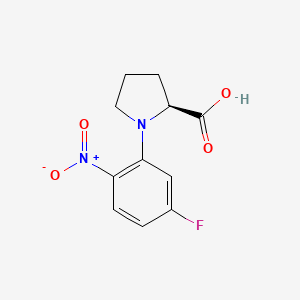

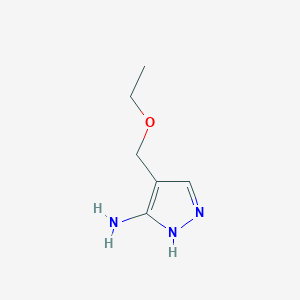

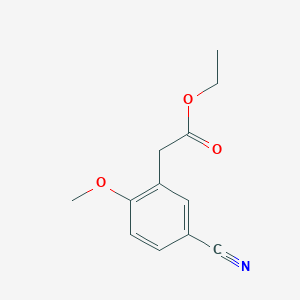




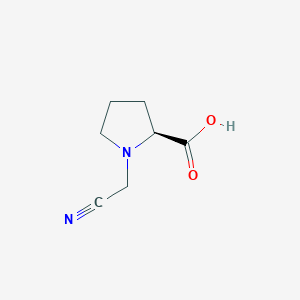
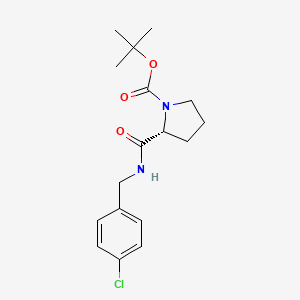
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-1H-imidazole-5-carboxylate](/img/structure/B1499227.png)
